(E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one
Description
(E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one is a complex organic compound with a unique structure that includes a benzenesulfonyl group and a non-6-en-3-one backbone
Properties
IUPAC Name |
7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNYOQKVZQVBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one typically involves multiple steps, starting with the preparation of the non-6-en-3-one backbone. This can be achieved through aldol condensation reactions, followed by the introduction of the benzenesulfonyl group via sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in medicinal chemistry for developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
(E)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one: Similar structure but lacks the (4R) configuration.
(E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-oct-6-en-3-one: Similar structure but with an oct-6-en backbone instead of non-6-en.
Uniqueness
(E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one is unique due to its specific (4R) configuration and the presence of both the benzenesulfonyl group and the non-6-en-3-one backbone
Biological Activity
(E)-(4R)-2-benzenesulfonyl-4,6-dimethyl-non-6-en-3-one, also known by its CAS number 193416-19-2, is a complex organic compound featuring a benzenesulfonyl group attached to a non-6-en-3-one backbone. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a chiral building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C17H24O3S |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | (4R)-2-(benzenesulfonyl)-4,6-dimethyl-non-6-en-3-one |
| InChI Key | QCRQYYDMHNQTMJ-GICMACPYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances the compound's ability to bind to these targets, potentially inhibiting enzymatic activity or modulating receptor functions through competitive or allosteric mechanisms.
Enzyme Inhibition Studies
Research indicates that this compound may serve as an effective inhibitor for various enzymes. For example, studies have shown that compounds with similar structures exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease . While specific data on this compound's AChE inhibition is limited, its structural properties suggest potential efficacy in this area.
Cytotoxicity and Therapeutic Potential
In vitro studies on related compounds suggest that this compound may exhibit low cytotoxicity while maintaining potent biological activity. This characteristic makes it an attractive candidate for further drug development .
Case Studies and Research Findings
- Inhibition of Protein-Ligand Interactions : In studies involving enzyme inhibition, compounds structurally similar to this compound have been shown to effectively disrupt protein-ligand interactions essential for various biological processes .
- Potential in Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Comparative Analysis with Similar Compounds : When compared to other benzenesulfonyl derivatives, this compound shows unique reactivity patterns that could be exploited in designing more selective inhibitors .
Q & A
Q. How can researchers address discrepancies between experimental results and theoretical predictions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
